3-(ジフルオロメチル)-2-フルオロ安息香酸

説明

3-(Difluoromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The compound is characterized by a benzoic acid core substituted with difluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Research has indicated that the incorporation of fluorine can improve the pharmacokinetic properties of drugs by increasing lipophilicity and metabolic stability. For instance, studies on related compounds have shown that difluoromethyl substitutions can enhance efficacy against parasites like Plasmodium falciparum, the causative agent of malaria. The optimized analogs demonstrated significant inhibition of PfATP4, a crucial target in malaria treatment .

Case Study: Dihydroquinazolinone Derivatives

A study involving the optimization of dihydroquinazolinone derivatives revealed that introducing fluorinated groups significantly improved antimalarial activity. Compounds with difluoromethyl substitutions achieved notable potency against P. falciparum, suggesting that similar strategies could be applied to 3-(Difluoromethyl)-2-fluorobenzoic acid for developing new therapeutic agents .

Agrochemicals

Fluorinated compounds are increasingly used in agrochemical formulations due to their effectiveness as pesticides and herbicides. The incorporation of difluoromethyl groups can enhance the bioactivity and selectivity of these agents.

Case Study: Pesticide Development

Research into difluoromethylated phenyl sulfides has shown that these compounds exhibit potent insecticidal properties. By modifying existing pesticide frameworks with 3-(Difluoromethyl)-2-fluorobenzoic acid, researchers aim to develop more effective agrochemicals with reduced environmental impact .

Material Science

Fluorinated compounds are valuable in materials science for their unique physical properties, such as increased thermal stability and chemical resistance.

Applications in Coatings and Polymers

The introduction of 3-(Difluoromethyl)-2-fluorobenzoic acid into polymer matrices can enhance their performance characteristics. For example, fluorinated polymers often exhibit lower surface energy, which improves water repellency and durability. This property is particularly beneficial in coatings for electronic devices and automotive applications .

Synthesis and Methodology

The synthesis of 3-(Difluoromethyl)-2-fluorobenzoic acid can be achieved through various methods, including late-stage difluoromethylation techniques. These methodologies enable the selective introduction of difluoromethyl groups onto aromatic systems, enhancing the accessibility of this compound for research and application purposes.

Table: Comparison of Synthesis Methods

| Method | Description | Advantages |

|---|---|---|

| Late-stage difluoromethylation | Site-selective installation on biomolecules | High specificity |

| Coupling reactions | Reaction of aryl halides with difluoroacetates | Versatile and scalable |

| Defluorination strategies | Removal of fluorine from trifluoro compounds | Access to diverse derivatives |

作用機序

Target of Action

The primary target of the compound 3-(Difluoromethyl)-2-fluorobenzoic acid is succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the citric acid cycle . This compound acts as an intermediate to several fungicides, which inhibit the activity of SDH .

Mode of Action

3-(Difluoromethyl)-2-fluorobenzoic acid interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Difluoromethyl)-2-fluorobenzoic acid is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, this compound disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a buildup of succinate and a shortage of fumarate, affecting downstream processes such as ATP production .

Pharmacokinetics

The presence of fluorine atoms in the compound may enhance its metabolic stability and improve its bioavailability .

Result of Action

The primary result of the action of 3-(Difluoromethyl)-2-fluorobenzoic acid is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, this compound disrupts the energy production of the fungus, leading to its death .

Action Environment

The efficacy and stability of 3-(Difluoromethyl)-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, temperature and humidity may influence the compound’s stability and rate of degradation .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a fluorobenzoic acid derivative using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethyl)-2-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly reagents and catalysts is also a consideration in industrial production to minimize the environmental impact .

化学反応の分析

Types of Reactions

3-(Difluoromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of difluoromethylated benzoic acid derivatives.

Reduction: Formation of difluoromethylated benzyl alcohols or aldehydes.

Substitution: Formation of various substituted benzoic acid derivatives.

類似化合物との比較

Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid

- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness

3-(Difluoromethyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. The combination of difluoromethyl and fluorine groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

生物活性

3-(Difluoromethyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

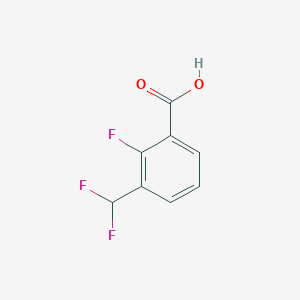

The compound is characterized by the following structural formula:

- Molecular Formula : C8H6F3O2

- Molecular Weight : 192.13 g/mol

The presence of difluoromethyl and fluorine substituents on the benzene ring enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

Fluorinated compounds like 3-(difluoromethyl)-2-fluorobenzoic acid often exhibit unique interactions with biological targets due to the electronegative nature of fluorine atoms. This can lead to:

- Increased Binding Affinity : The fluorine substituents can enhance the compound's ability to bind to specific enzymes or receptors, thereby modulating various biological pathways.

- Improved Bioavailability : The difluoromethyl group contributes to the compound's metabolic stability, making it more effective in therapeutic applications.

Biological Activities

Research indicates that 3-(difluoromethyl)-2-fluorobenzoic acid exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful in treating bacterial infections.

- Anticancer Activity : The compound has been explored for its anticancer properties, with studies indicating that it may inhibit tumor growth through specific molecular interactions.

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which could be leveraged in drug design .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of 3-(difluoromethyl)-2-fluorobenzoic acid. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| Study B | Anticancer Activity | Showed reduced proliferation of cancer cells in vitro. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific metabolic enzymes. |

Case Study: Anticancer Activity

In a notable study published in 2021, researchers investigated the effects of 3-(difluoromethyl)-2-fluorobenzoic acid on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead candidate for further development in cancer therapy .

特性

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFVWYBCHQZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780810-87-8 | |

| Record name | 3-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。